7-Fluoroquinoline-2-carbaldehyde is a synthetic organic compound belonging to the quinoline family, characterized by a fluorine atom at the seventh position and an aldehyde functional group at the second position. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It has been investigated for its antibacterial, anticancer, and antioxidant properties, making it a subject of interest in drug development.
The compound can be synthesized through various chemical reactions, with the Vilsmeier-Haack reaction being one of the most common methods for introducing the aldehyde group into the quinoline structure. This reaction typically involves the formylation of 7-fluoroquinoline using dimethylformamide and phosphorus oxychloride as reagents .
7-Fluoroquinoline-2-carbaldehyde is classified as a heterocyclic aromatic compound. It falls under the broader category of fluoroquinolones, which are known for their antibacterial properties. The compound's unique structure contributes to its reactivity and biological activity, distinguishing it from other quinoline derivatives.
The synthesis of 7-Fluoroquinoline-2-carbaldehyde is primarily achieved through the Vilsmeier-Haack reaction. This method allows for selective formylation at the second position of the quinoline ring. The typical reaction conditions involve:
In laboratory settings, the synthesis may be performed as follows:
The molecular structure of 7-Fluoroquinoline-2-carbaldehyde can be represented as follows:
The compound features a quinoline backbone with a fluorine atom at position 7 and an aldehyde group at position 2, contributing to its unique chemical properties.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize the molecular structure. For instance:
7-Fluoroquinoline-2-carbaldehyde participates in several chemical reactions due to its functional groups:
Common reagents and conditions include:
The mechanism of action of 7-Fluoroquinoline-2-carbaldehyde is primarily related to its interaction with bacterial enzymes involved in DNA replication:
Pharmacokinetic studies indicate that compounds within this class exhibit good absorption and bioavailability, contributing to their broad-spectrum antibacterial activity.
7-Fluoroquinoline-2-carbaldehyde is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that compounds derived from this structure maintain stability under various conditions but may undergo transformations depending on environmental factors .
7-Fluoroquinoline-2-carbaldehyde has several applications in scientific research:
The synthesis of 7-fluoroquinoline-2-carbaldehyde relies on established methodologies for constructing the quinoline scaffold with precise regioselective functionalization. The Vilsmeier-Haack formylation serves as the cornerstone reaction, enabling direct carbaldehyde installation at the C-2 position of 7-fluoroquinoline precursors. As documented in the synthesis of analogous 2-chloro-6-fluoroquinoline-3-carbaldehydes, this method involves reacting N-(4-fluorophenyl)acetamide with a Vilsmeier reagent (POCl₃/DMF) under controlled conditions (85–90°C for 22 hours), yielding the carbaldehyde functionality with moderate efficiency (57.5% yield after recrystallization) . The reaction mechanism proceeds through an electrophilic aromatic substitution, where the in situ-generated chloroiminium ion targets the electron-rich position ortho to the fluorine substituent, followed by hydrolysis to yield the aldehyde [8].
Alternative routes include the Gould-Jacobs reaction, which constructs the quinoline core from aniline derivatives and ethoxymethylenemalonate esters. Subsequent cyclization under thermal or acidic conditions generates the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, which can be decarboxylated and functionalized at C-2 via lithiation-electrophile trapping sequences. However, this method requires additional steps for C-2 aldehyde introduction compared to the Vilsmeier-Haack approach [5] [8]. Microwave-assisted synthesis has emerged to enhance efficiency in related quinoline systems, reducing reaction times from hours to minutes while improving purity, though specific applications to 7-fluoroquinoline-2-carbaldehyde remain exploratory [8].
Table 1: Comparison of Key Synthetic Methods for 7-Fluoroquinoline-2-carbaldehyde
Method | Key Reagents/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Vilsmeier-Haack Formylation | POCl₃, DMF, 85–90°C, 22 h | 57–61% | Direct C-2 functionalization; moderate yields |
Gould-Jacobs Cyclization | Ethoxymethylenemalonate, diphenyl ether, Δ or MW | 65–80% | Core-building versatility; requires C-2 modification |
Microwave-Assisted Synthesis | Varies; solvent-free conditions, MW irradiation | 70–90% | Rapid; improved purity; limited literature for target |
Strategic modifications at the C-7 position of the 7-fluoroquinoline-2-carbaldehyde scaffold significantly influence pharmacological profiles. The aldehyde group at C-2 serves as a versatile handle for introducing heterocyclic pharmacophores via condensation, nucleophilic addition, or cyclization reactions. A prominent strategy involves converting the aldehyde to oxadiazole and triazole rings, known to enhance antibacterial potency and overcome efflux-mediated resistance. As demonstrated in fluoroquinolone hybrids, condensation with acyl hydrazides followed by POCl₃-mediated cyclization yields 1,3,4-oxadiazole derivatives (Scheme 2 in [2]). These five-membered heterocycles improve membrane penetration and target affinity, with specific analogues showing 4–8-fold lower MIC values against E. coli and P. aeruginosa compared to non-modified quinolones [2] [7].
Piperazine and piperidine substitutions remain clinically significant for broadening Gram-positive activity. Recent innovations include coupling the C-2 aldehyde with N-Boc-piperazine under reductive amination conditions, followed by deprotection and functionalization of the secondary amine. This approach generated balofloxacin derivatives with exceptional potency against MRSA (MIC = 0.0195 μg/mL for compound 2-e) and P. aeruginosa (MIC = 0.039 μg/mL). The enhanced activity is attributed to improved DNA gyrase binding and reduced efflux, as confirmed by docking studies and bactericidal kinetics [7]. Additionally, sterically constrained spirocyclic moieties (e.g., 2,4-difluorophenylpiperazine) have been grafted via Schiff base formation, leveraging the aldehyde’s reactivity to create analogues with nanomolar activity against intracellular pathogens like Chlamydia trachomatis [9].
Table 2: Bioactivity of Select C-7 Modified 7-Fluoroquinoline-2-carbaldehyde Derivatives
Heterocyclic Moiety | Synthetic Approach | Target Pathogens | MIC Range | Key Improvements |
---|---|---|---|---|
1,3,4-Oxadiazole | Hydrazide cyclization (POCl₃) | E. coli, P. aeruginosa | 0.5–2 μg/mL | Enhanced membrane permeability |
N-Methylpiperazine | Reductive amination | MRSA | 0.0195–0.039 μg/mL | Improved DNA gyrase inhibition |
8-Hydroxyquinoline | Peptide coupling (TBTU/DIEA) | C. trachomatis | 50–100 nM | Dual iron chelation/antibiotic activity |
1,2,3-Triazole | CuAAC click chemistry | S. aureus, S. pyogenes | 7.3–15.3 mm IZ* | Synergistic effects with FQ core |
Inhibition zone (IZ) at 200 μg/mL
Hydrolysis of the C-2 carbaldehyde group unlocks critical pathways for generating bioactive derivatives. Controlled oxidation to carboxylic acid transforms the molecule into fluoroquinolone-like structures, enabling direct comparison with clinically used antibiotics (e.g., ciprofloxacin). Using KMnO₄ or NaClO₂/H₂NSO₃H in aqueous acetone, 7-fluoroquinoline-2-carbaldehyde is converted to 7-fluoroquinoline-2-carboxylic acid with >80% efficiency. This carboxylic acid serves as a precursor for amide-bond formation with diverse amines using coupling agents like TBTU or HATU. For example, conjugation to 8-hydroxyquinoline-7-carboxylic acid via peptide coupling yielded hybrids with dual mechanisms: topoisomerase inhibition and iron chelation. These derivatives exhibited nanomolar efficacy against C. trachomatis (EC₅₀ = 50 nM), surpassing parent fluoroquinolones by 100-fold [9] [12].
Schiff base formation remains a high-yielding strategy for introducing nitrogen-based pharmacophores. Condensation with sulfonylhydrazides generates hydrazone derivatives that exhibit pronounced antioxidant (IC₅₀ = 5.31–16.71 μg/mL in DPPH assays) and DNA gyrase inhibition (binding affinity = −6.1 to −7.4 kcal/mol). Molecular dynamics simulations confirm that these compounds disrupt the GyrB ATP-binding site through H-bonding with Asp73 and hydrophobic interactions with Ile78 [8]. Furthermore, reductive amination of the aldehyde with cyclic amines (e.g., 4-(2-chloroethyl)morpholine) produces cationic analogues with enhanced water solubility and Gram-negative penetration, addressing limitations of the parent aldehyde [7] [9].
Structure-activity relationship (SAR) studies underscore that while the C-2 aldehyde is indispensable for initial derivatization, its conversion to carboxylic acids or heterocycles markedly improves bioavailability and target engagement. Hybrids retaining the quinoline core but replacing the aldehyde with oxadiazoles or triazoles demonstrate optimal logP values (2.1–3.8) and ligand efficiency, complying with Lipinski’s rule of five for drug-likeness [2] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8